
1,4-Benzenediamine, N-(3-methoxyphenyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediamine, N-(3-methoxyphenyl)-N-methyl- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with two amino groups at the 1 and 4 positions, and an N-(3-methoxyphenyl)-N-methyl- substituent
Preparation Methods
The synthesis of 1,4-Benzenediamine, N-(3-methoxyphenyl)-N-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 1,4-benzenediamine with 3-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,4-Benzenediamine, N-(3-methoxyphenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles. For example, acylation with acetic anhydride can yield N-acyl derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Benzenediamine, N-(3-methoxyphenyl)-N-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N-(3-methoxyphenyl)-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1,4-Benzenediamine, N-(3-methoxyphenyl)-N-methyl- can be compared with other similar compounds, such as:
1,4-Benzenediamine, N-(3-methoxyphenyl)-N-ethyl-: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
1,4-Benzenediamine, N-(4-methoxyphenyl)-N-methyl-: The position of the methoxy group on the phenyl ring can influence the compound’s properties.
1,4-Benzenediamine, N-(3-chlorophenyl)-N-methyl-: The presence of a chlorine atom can significantly alter the compound’s chemical and biological behavior.
Properties
CAS No. |
246864-36-8 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-N-(3-methoxyphenyl)-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C14H16N2O/c1-16(12-8-6-11(15)7-9-12)13-4-3-5-14(10-13)17-2/h3-10H,15H2,1-2H3 |
InChI Key |
QFGFQZCBBIIQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


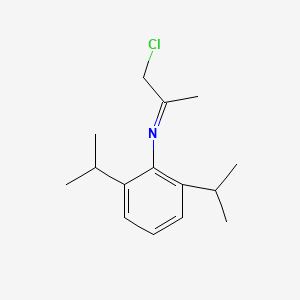


![3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14260617.png)
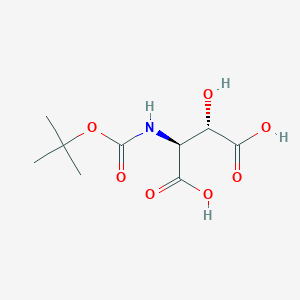
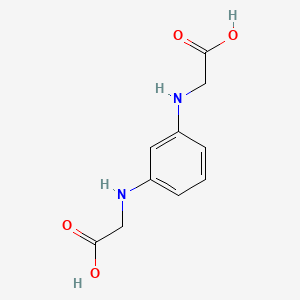
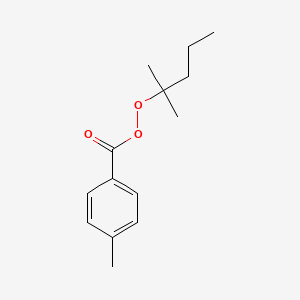
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)
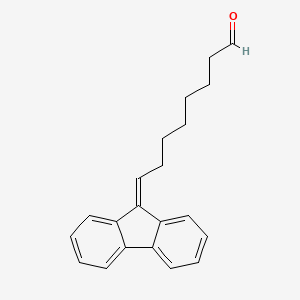
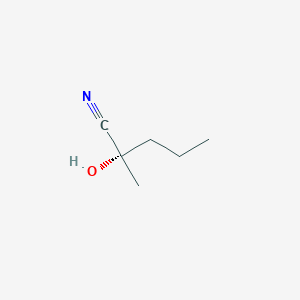
![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)

